![molecular formula C7H3BrClN3 B11774386 6-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B11774386.png)
6-Bromo-2-chloropyrido[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then converted into pyrimidones.
Bromination: The pyrimidone is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Chlorination: Finally, the brominated compound is chlorinated using a chlorinating agent like thionyl chloride.
化学反応の分析
6-Bromo-2-chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to modify the compound.
Common reagents used in these reactions include palladium catalysts, N-bromosuccinimide, and thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-Bromo-2-chloropyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.
Biological Research: The compound is studied for its potential as a chemokine receptor antagonist, particularly targeting the CXCR2 receptor.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing inflammation and immune response . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
6-Bromo-2-chloropyrido[3,4-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
6-Bromo-4-chloropyrido[2,3-d]pyrimidine: Similar in structure but differs in the position of the chlorine atom.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Contains a thiophene ring instead of a pyridine ring.
These compounds share similar chemical properties but may have different biological activities and applications, highlighting the uniqueness of this compound in specific contexts.
特性
分子式 |
C7H3BrClN3 |
|---|---|
分子量 |
244.47 g/mol |
IUPAC名 |
6-bromo-2-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-6-1-4-2-11-7(9)12-5(4)3-10-6/h1-3H |
InChIキー |
PDBUNIGPAKDZIB-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=NC(=NC2=CN=C1Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



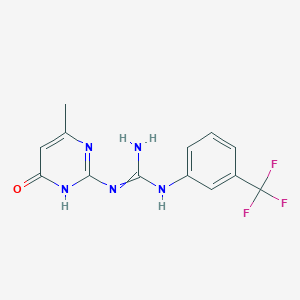
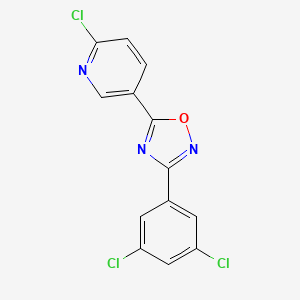
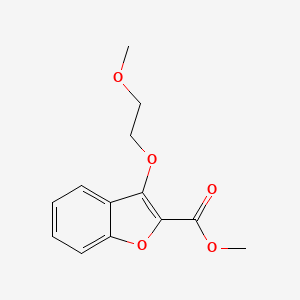
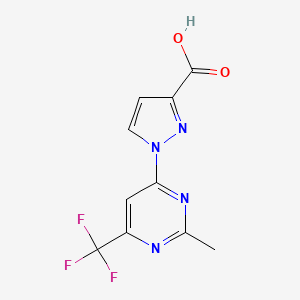
![3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide](/img/structure/B11774329.png)
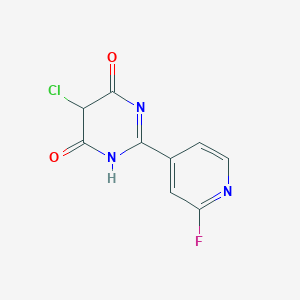
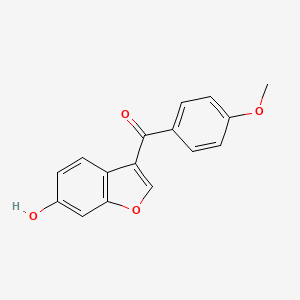
![2-Methyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B11774343.png)
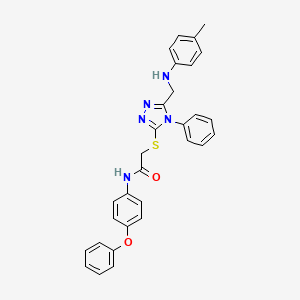
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B11774350.png)
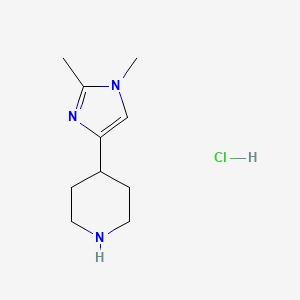
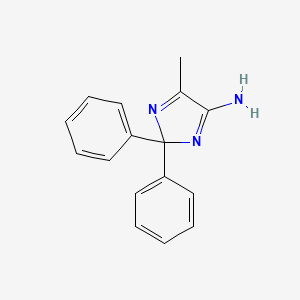
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide](/img/structure/B11774380.png)
